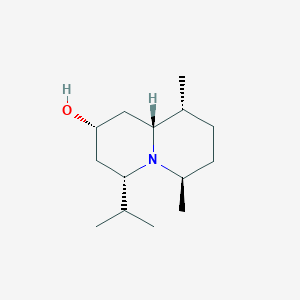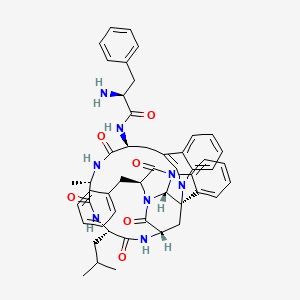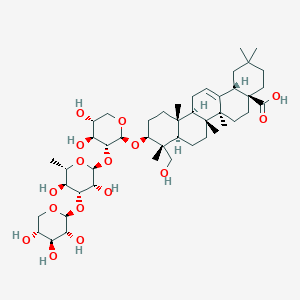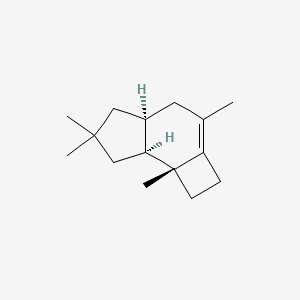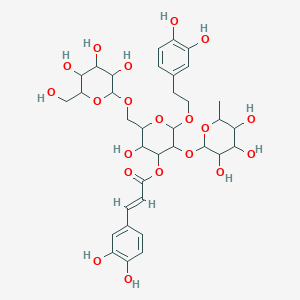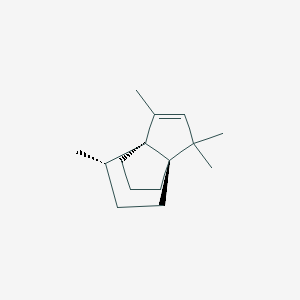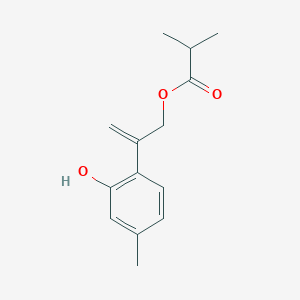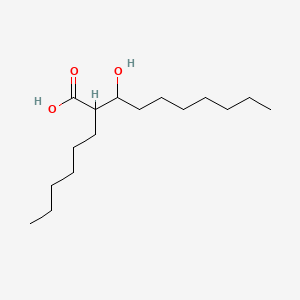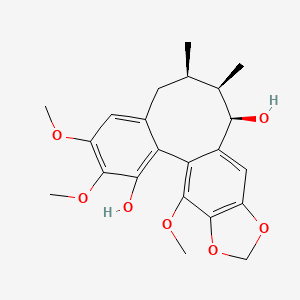
Ebselen ditelluride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ebselen ditelluride is an organoselenium compound known for its antioxidant, anti-inflammatory, and cytoprotective properties. It is structurally related to ebselen, a well-known compound that mimics the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage .
Preparation Methods
The synthesis of ebselen ditelluride involves several steps. One common method starts with the ortho-lithiation of N-phenylbenzamide using n-butyllithium, followed by the insertion of elemental selenium into the carbon-lithium bond. The resulting lithium selenide is then cyclized using copper(II) bromide to form ebselen
Chemical Reactions Analysis
Ebselen ditelluride undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with reactive oxygen species to form selenenic acid, which is then reduced back to the active selenol form by glutathione . Common reagents used in these reactions include hydrogen peroxide, thiols, and other oxidizing or reducing agents. The major products formed from these reactions are typically selenenic acids, selenenyl sulfides, and other selenium-containing intermediates .
Scientific Research Applications
Ebselen ditelluride has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions due to its ability to mimic glutathione peroxidase . In biology and medicine, it has been studied for its potential to treat conditions such as cardiovascular diseases, arthritis, stroke, atherosclerosis, and cancer . Its antioxidant and anti-inflammatory properties make it a promising candidate for therapeutic applications. Additionally, this compound has been investigated for its potential use in industrial applications, such as in the development of new materials and as a component in electronic devices .
Mechanism of Action
The mechanism of action of ebselen ditelluride involves its interaction with specific cysteine thiol groups in proteins. It catalyzes the reduction of reactive oxygen species in a manner similar to glutathione peroxidase . This process involves the oxidation of the selenol group to selenenic acid, which is then reduced back to the active selenol form by glutathione through a selenenyl sulfide intermediate . This compound also interacts with the thioredoxin system, acting as an efficient oxidant of reduced thioredoxin and catalyzing the hydrogen peroxide reductase activity of thioredoxin reductase .
Comparison with Similar Compounds
Ebselen ditelluride is similar to other organoselenium compounds, such as ebselen and selenocysteine. it is unique in its ability to mimic glutathione peroxidase activity and its wide range of biological and chemical applications . Other similar compounds include selenomethionine and selenocystamine, which also have antioxidant properties but differ in their chemical structures and specific biological activities .
Properties
CAS No. |
129083-40-5 |
|---|---|
Molecular Formula |
C26H20N2O2Te2 |
Molecular Weight |
647.6 g/mol |
IUPAC Name |
N-phenyl-2-[[2-(phenylcarbamoyl)phenyl]ditellanyl]benzamide |
InChI |
InChI=1S/C26H20N2O2Te2/c29-25(27-19-11-3-1-4-12-19)21-15-7-9-17-23(21)31-32-24-18-10-8-16-22(24)26(30)28-20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) |
InChI Key |
UOEWIEZNPOUIDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Te][Te]C3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Te][Te]C3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Synonyms |
ebselen ditelluride EbTe(2) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


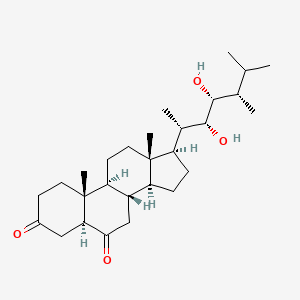
![2-[2-Nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6-tetramethylcyclohexane-1,3,5-trione](/img/structure/B1255624.png)
![9-methyl-3-[(2-methyl-1-imidazolyl)methyl]-2,3,4a,9a-tetrahydro-1H-carbazol-4-one](/img/structure/B1255626.png)
